molecular formula C12H11NO2 B2992918 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one CAS No. 139927-26-7

3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one

Cat. No.: B2992918
CAS No.: 139927-26-7
M. Wt: 201.225
InChI Key: IUQMLSKLAUMFEM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one is a chemical compound with the molecular formula C12H13NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Mechanism of Action

Target of Action

The primary targets of 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research continues, these effects will be better understood and will provide valuable insights into the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is generally considered to be air stable . More research is needed to fully understand how other environmental factors may influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with dihydrofuran in the presence of a catalyst such as p-toluenesulfonic acid in toluene . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one stands out due to its unique furoindole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-4H-furo[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-12(2)10-9(11(14)15-12)7-5-3-4-6-8(7)13-10/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQMLSKLAUMFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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